

Application Note: Quantification of Solifenacin N-oxide in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Solifenacin N-oxide

Cat. No.: B564391

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Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The major metabolite of Solifenacin is **Solifenacin N-oxide**, formed through oxidation. Monitoring the levels of this metabolite in plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the quantification of **Solifenacin N-oxide** in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Chemical Information

- **Solifenacin N-oxide:**
 - Molecular Formula: $C_{23}H_{26}N_2O_3$
 - Molecular Weight: 378.46 g/mol
 - CAS Number: 180272-28-0[1][2][3]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a liquid-liquid extraction (LLE) procedure for the efficient extraction of **Solifenacin N-oxide** from a plasma matrix.

Materials:

- Human plasma (or other relevant species)
- **Solifenacin N-oxide** analytical standard
- Solifenacin-d5 (Internal Standard)
- Methyl tert-butyl ether (MTBE)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Ammonium formate
- Formic acid
- Water, HPLC grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Sample concentrator (e.g., nitrogen evaporator)

Procedure:

- Spiking: To 100 μ L of plasma in a microcentrifuge tube, add 10 μ L of the internal standard working solution (Solifenacin-d5 in 50% methanol). For calibration standards and quality control samples, add the corresponding spiking solutions of **Solifenacin N-oxide**.

- Extraction: Add 500 μ L of MTBE to each tube.
- Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing.
- Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 50:50 Acetonitrile:10 mM Ammonium Formate with 0.1% Formic Acid).
- Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

Parameter	Recommended Value
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temp.	40°C
Autosampler Temp.	10°C

Mass Spectrometry (MS) Parameters:

Parameter	Recommended Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temp.	150°C
Desolvation Temp.	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Solifenacin N-oxide	379.2	193.2	35
Solifenacin-d5 (IS)	368.2	198.2	30

Note: The product ion for **Solifenacin N-oxide** is proposed based on the fragmentation of the parent compound, Solifenacin, which readily loses the quinuclidine moiety. The collision energy is an estimated starting point and should be optimized for the specific instrument used.

Data Presentation

Quantitative Data Summary

The following tables represent typical validation parameters for a bioanalytical method. These values should be established during the in-lab validation of this protocol.

Table 1: Calibration Curve Parameters

Parameter	Expected Value
Linearity Range	0.1 - 100 ng/mL
Regression Model	Linear, 1/x ² weighting
Correlation Coefficient (r ²)	> 0.99

Table 2: Precision and Accuracy

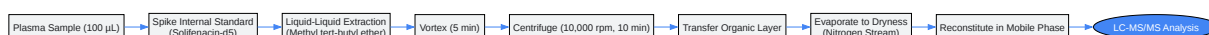
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)
LLOQ	0.1	< 20%	< 20%	± 20%
Low QC	0.3	< 15%	< 15%	± 15%
Mid QC	10	< 15%	< 15%	± 15%
High QC	80	< 15%	< 15%	± 15%

Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Low QC	0.3	85 - 115%	85 - 115%
High QC	80	85 - 115%	85 - 115%

Visualizations

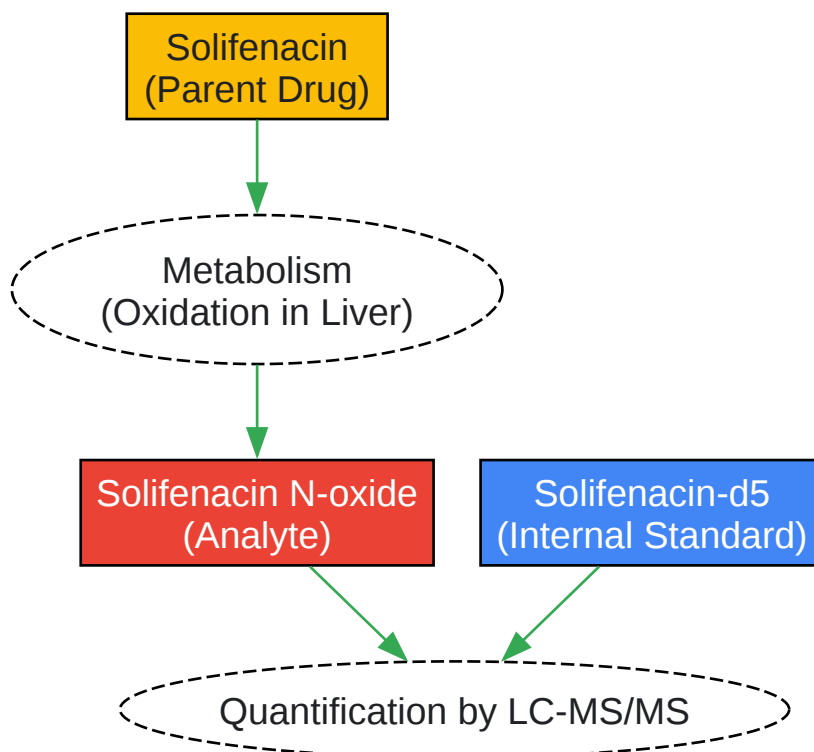
Experimental Workflow



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Caption: Workflow for Plasma Sample Preparation.

Logical Relationship of Analytes



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Caption: Analyte and Internal Standard Relationship.

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References

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